molecular formula C20H29NO6 B1312896 Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate CAS No. 906565-52-4

Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate

Cat. No.: B1312896
CAS No.: 906565-52-4
M. Wt: 379.4 g/mol
InChI Key: CZTOAMQPCWWWOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy . Its structure comprises a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenoxymethyl substituent bearing methoxy and methoxycarbonyl groups at the 2- and 4-positions, respectively. The compound is synthesized via a three-step route involving acylation, sulfonation, and nucleophilic substitution, achieving a total yield of 20.2% . Characterization by $ ^1H $-NMR, IR, and MS confirms its structural integrity and purity .

Properties

IUPAC Name

tert-butyl 4-[(2-methoxy-4-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-20(2,3)27-19(23)21-10-8-14(9-11-21)13-26-16-7-6-15(18(22)25-5)12-17(16)24-4/h6-7,12,14H,8-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOAMQPCWWWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470331
Record name tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906565-52-4
Record name tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate, with the CAS number 906565-52-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, particularly focusing on its role as an intermediate in the synthesis of Vandetanib, a drug used in cancer treatment.

  • Molecular Formula : C20H29NO6
  • Molecular Weight : 379.447 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a tert-butyl group and a phenoxy group, which bears methoxy and methoxycarbonyl substituents.

Synthesis

The synthesis of this compound involves multiple steps, typically including acylation and substitution reactions. The compound is synthesized as a key intermediate for Vandetanib, which is effective against various cancers including metastatic medullary thyroid carcinoma (MTC) .

The compound acts primarily as a melanocortin receptor agonist . Melanocortin receptors are involved in several physiological processes, including energy homeostasis and sexual function. Activation of these receptors can lead to therapeutic effects in conditions such as obesity and diabetes .

Anticancer Activity

As an intermediate in the synthesis of Vandetanib, this compound contributes to the drug's mechanism of inhibiting vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis. Vandetanib has shown efficacy in clinical trials for treating thyroid cancer and other malignancies .

Case Studies and Research Findings

  • Vandetanib Efficacy : In clinical studies, Vandetanib demonstrated significant antitumor activity in patients with medullary thyroid cancer. The incorporation of this compound in its synthesis was pivotal for achieving the desired pharmacological profile .
  • Melanocortin Receptor Activation : Research indicates that compounds similar to this compound exhibit selective activation of melanocortin receptors, which may lead to improved metabolic outcomes in preclinical models .
  • In Vitro Studies : In vitro assays have shown that derivatives of this compound can modulate cell signaling pathways associated with cancer proliferation and metastasis. These findings suggest potential applications in developing targeted therapies for various cancers .

Data Table: Biological Activities

Activity Description
Melanocortin Receptor AgonismActivates melanocortin receptors, influencing metabolic regulation
Anticancer PropertiesIntermediate for Vandetanib; inhibits VEGF signaling
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Intermediate in Drug Synthesis

The compound is integral to the synthesis of Vandetanib, which functions as an inhibitor of the vascular endothelial growth factor (VEGF) receptor. This inhibition is crucial for its antiangiogenic properties, making it effective in treating various cancers, particularly medullary thyroid cancer. The synthesis involves several steps: acylation, sulfonation, and substitution, ultimately yielding Vandetanib through a series of chemical transformations .

1.2. Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of compounds related to Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate. These studies reveal how modifications to the piperidine structure influence biological activity and pharmacokinetics, aiding in the design of more effective derivatives .

Antiviral Properties

Recent studies have also indicated potential antiviral applications for this compound. Preliminary investigations suggest that it exhibits activity against various beta-coronaviruses, indicating its possible role in developing antiviral therapies . The mechanisms by which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes.

Synthesis Overview

The synthesis of this compound typically follows this route:

StepReaction TypeKey ReagentsYield
1AcylationPiperidin-4-ylmethanol, Di-tert-butyldicarbonate85%
2SulfonationTosyloxy methyl piperidine derivative45%
3SubstitutionMethyl 4-hydroxy-3-methoxybenzoate, Potassium carbonate20.2%

The overall synthetic strategy emphasizes optimizing yields while ensuring structural integrity for subsequent reactions leading to Vandetanib .

Case Studies

Case Study 1: Vandetanib Development

The development of Vandetanib from this compound highlights its critical role in oncology pharmacotherapy. Clinical trials demonstrated significant efficacy in treating metastatic medullary thyroid cancer, showcasing the compound's importance in drug formulation and therapeutic applications .

Case Study 2: Antiviral Screening

In antiviral screening assays, derivatives of this compound were tested against beta-coronaviruses. Results indicated promising antiviral activity, warranting further exploration into its mechanism and potential as a therapeutic agent against viral infections .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Impact :

  • Pyrazole derivatives (e.g., 5j, 5n) offer modularity for kinase-targeted therapies but require complex syntheses.
  • Aliphatic chains (e.g., 3b) improve lipophilicity but reduce aqueous solubility.
  • Fluorine or sulfonamide groups enhance metabolic stability and binding affinity .

Synthetic Efficiency :

  • The target compound’s lower yield (20.2%) reflects challenges in multi-step nucleophilic substitutions, whereas photoredox methods (e.g., 49–90% yields ) offer efficiency for aliphatic analogues.

Application-Specific Design: The phenoxymethyl group in the target compound is critical for Vandetanib’s pharmacophore, while pyrazole or cycloalkyl variants are tailored for broader bioactive screening .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate?

A common approach involves multi-step functionalization of the piperidine ring. For example:

  • Step 1: Introduce the phenoxymethyl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., using a palladium catalyst for aryl ether formation) .
  • Step 2: Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF .
  • Step 3: Optimize esterification of the phenolic moiety using methyl chloroformate or similar reagents in the presence of a base like triethylamine .
    Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Keep in sealed containers under inert gas (e.g., argon) at 2–8°C, away from light and moisture . Avoid prolonged exposure to oxygen to prevent Boc group degradation.
  • Handling: Use gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks . Quench spills with sand or vermiculite, and dispose via licensed hazardous waste facilities .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR: Use 1^1H and 13^{13}C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester functionalities (δ ~3.8–4.3 ppm for methoxy groups) .
  • Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • IR: Look for carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) from the Boc and ester groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Quantum Chemistry: Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps, identifying nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD): Simulate binding affinities to enzymes (e.g., proteases or kinases) by docking the compound into active sites using software like AutoDock Vina .
  • QSPR Models: Corrogate physicochemical properties (e.g., LogP, polar surface area) with solubility or membrane permeability for drug-likeness assessments .

Q. What strategies can optimize reaction yields during synthesis?

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)2_2, XPhos) for coupling steps to reduce side reactions .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate stability .
  • Temperature Gradients: Perform microwave-assisted synthesis to accelerate slow steps (e.g., esterification at 80°C vs. room temperature) .
    Data Analysis: Use design of experiments (DoE) to statistically identify critical variables (e.g., catalyst loading, temperature) .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Chiral Chromatography: Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) and compare activity via in vitro assays (e.g., IC50_{50} measurements) .
  • X-ray Crystallography: Resolve crystal structures to confirm absolute configuration and correlate with receptor binding modes .
    Case Study: Analogous piperidine-Boc derivatives showed >10x potency differences between enantiomers in kinase inhibition studies .

Q. What are the implications of limited toxicity data in preclinical studies?

  • In Silico Tox Prediction: Tools like ProTox-II or Derek Nexus estimate hepatotoxicity, mutagenicity, and endocrine disruption risks .
  • In Vitro Assays: Conduct cytotoxicity screens (e.g., HepG2 cells) and Ames tests for mutagenicity before animal trials .
    Caution: SDS documents note gaps in acute/chronic toxicity data; assume worst-case exposure limits (e.g., 0.1 mg/m3^3 for airborne dust) .

Methodological Notes

  • Contradictions in Evidence: While some SDS recommend dry storage, others emphasize refrigeration. Standardize protocols by prioritizing stability studies (e.g., TGA/DSC for decomposition temperatures) .

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